Product packaging for Benzylaniline(Cat. No.:CAS No. 103-32-2)

Benzylaniline

Cat. No.: B143220
CAS No.: 103-32-2
M. Wt: 183.25 g/mol
InChI Key: GTWJETSWSUWSEJ-UHFFFAOYSA-N
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Description

Overview of N-Benzylaniline as an N-Alkylated Aniline (B41778) Derivative

N-Benzylaniline, with the chemical formula C₁₃H₁₃N, is an aromatic secondary amine. iucr.orgnih.gov It consists of an aniline molecule where one of the hydrogen atoms on the amino group is substituted with a benzyl (B1604629) group. iucr.org This N-alkylation imparts specific chemical properties to the molecule, influencing its basicity, nucleophilicity, and steric hindrance. iucr.orgresearchgate.net These characteristics are crucial for its behavior in chemical reactions and its interactions with other molecules. iucr.orgresearchgate.net The compound is a colorless to pale yellow liquid or solid with a melting point around 35°C. ontosight.aibiosynth.com It is sparingly soluble in water but dissolves in organic solvents. ontosight.ai

Significance of N-Benzylaniline in Contemporary Chemical Research

The importance of N-Benzylaniline in modern chemical research stems from its versatility. It serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including dyes, polymers, and pharmaceuticals. ontosight.ai In medicinal chemistry, the N-benzylaniline scaffold is a key component in the development of new therapeutic agents. vulcanchem.com Its derivatives have shown promising antimicrobial activity, particularly against drug-resistant bacteria. vulcanchem.comnih.gov Furthermore, in material science, N-Benzylaniline is utilized in the creation of conductive polymers with potential applications in electronic devices. acs.org

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the current state of research on N-Benzylaniline. It will delve into the various synthetic methodologies for its preparation, its diverse applications in catalysis, medicinal chemistry, and material science, and a detailed analysis of its structural and spectroscopic properties. The objective is to highlight the scientific importance of N-Benzylaniline and stimulate further research into its potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B143220 Benzylaniline CAS No. 103-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylaniline
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InChI

InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2
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InChI Key

GTWJETSWSUWSEJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2
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Molecular Formula

C13H13N
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DSSTOX Substance ID

DTXSID7059272
Record name Benzenemethanamine, N-phenyl-
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Molecular Weight

183.25 g/mol
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Physical Description

Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS]
Record name Benzylaniline
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Vapor Pressure

0.000913 [mmHg]
Record name Benzylaniline
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CAS No.

103-32-2
Record name Benzylaniline
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Synthetic Methodologies for N Benzylaniline and Its Derivatives

Conventional Synthetic Approaches

The traditional methods for synthesizing N-benzylaniline and its derivatives are broadly categorized into reductive amination protocols and reactions involving benzyl (B1604629) halides. These approaches are widely used due to their reliability and the accessibility of starting materials. ias.ac.inorgsyn.org

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for forming amines. rsc.org It typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. rsc.orgmasterorganicchemistry.com This can be performed as a one-pot reaction or in a stepwise manner. ias.ac.in

The two-step, or indirect, reductive amination process involves the initial formation and sometimes isolation of the imine intermediate, followed by its reduction. ias.ac.in A common route to N-benzylaniline involves the condensation of benzaldehyde (B42025) with aniline (B41778) to form N-benzylideneaniline (an imine), which is subsequently reduced. tandfonline.com This separation of steps allows for the use of a broader range of reducing agents since the carbonyl compound is no longer present during the reduction phase. ias.ac.in

Various reducing systems have been effectively employed for the reduction of the imine. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent, often in conjunction with an acid catalyst or a cation exchange resin to enhance the reaction rate and yield. tandfonline.comredalyc.orgorientjchem.org For instance, the use of NaBH₄ with a DOWEX(R)50WX8 cation exchange resin in tetrahydrofuran (B95107) (THF) at room temperature can produce N-benzylaniline from benzaldehyde and aniline in 20 minutes with a 91% yield. redalyc.orgscielo.org.mx The resin facilitates the formation of the protonated imine, making it more susceptible to hydride attack. redalyc.org

Another approach involves a two-step, one-pot process where the condensation of an aldehyde with an amine is followed by hydrogenation. For example, the condensation of furanic aldehydes with primary amines in methanol, followed by flow hydrogenation over a Cu-based catalyst, has been shown to produce the corresponding N-substituted furfuryl amines in excellent yields (up to 99%) without the need to isolate the intermediate imine. mdpi.com This methodology highlights the efficiency and environmental benefits of avoiding intermediate purification steps. mdpi.com

Table 1: Comparison of Reducing Systems for N-Benzylaniline Synthesis via Reductive Amination

Reducing System Solvent Temperature Time Yield (%) Reference
NaBH₄ / DOWEX(R)50WX8 THF Room Temp. 20 min 91 redalyc.orgscielo.org.mx
NaBH₄ / NaH₂PO₄·H₂O THF Reflux 55 min 92 orientjchem.org
NaBH₄ / Ga(OH)₃ CH₃CN Room Temp. 15 min 94 orientjchem.org

This table presents a selection of reported yields for the reductive amination of benzaldehyde and aniline under different catalytic conditions.

The synthesis of tertiary amines like N-benzyl-N-ethylaniline can be achieved through sequential or one-pot reductive alkylation processes. researchgate.netmasterorganicchemistry.com One economical approach involves a two-stage process starting from N-benzylaniline, which undergoes reductive ethylation to yield the final product. researchgate.netresearchgate.net

Alternatively, a one-pot synthesis can be performed by the reductive alkylation of aniline as the starting material. researchgate.netresearchgate.net Another synthetic route involves the reaction of N-ethylaniline with benzyl alcohol. In one procedure, heating a mixture of N-ethylaniline, benzyl alcohol, and triphenyl phosphite (B83602) to 210°C results in an 87% yield of N-benzyl-N-ethylaniline. prepchem.com

Two-Step Reductive Amination for N-Benzylaniline Derivatives

Reaction with Benzyl Chloride and Aniline

A classic and direct method for preparing N-benzylaniline is the N-alkylation of aniline with benzyl chloride. orgsyn.org This reaction involves the nucleophilic attack of the amine on the benzyl halide, leading to the formation of the secondary amine and a hydrohalic acid.

The reaction between aniline and benzyl chloride can be optimized by carefully controlling several parameters, including stoichiometry, temperature, and the presence of a base. orgsyn.org To favor the formation of the desired mono-alkylated product, N-benzylaniline, an excess of aniline is typically used. orgsyn.org This minimizes the subsequent reaction of N-benzylaniline with another molecule of benzyl chloride. orgsyn.org

The choice of base is critical. While the reaction can proceed without a base, its presence is crucial to neutralize the hydrochloric acid formed and to prevent the protonation of the aniline, which would render it non-nucleophilic. Weak bases like sodium bicarbonate are often preferred over stronger bases because they help to reduce the formation of high-boiling by-products. orgsyn.org An optimized procedure using a significant excess of aniline and sodium bicarbonate can yield N-benzylaniline in 85-87% purity. orgsyn.org

Recent developments have explored various catalytic systems to improve efficiency and sustainability. For instance, N-alkylation of anilines with benzyl alcohols (which can be formed in situ or used directly) can be catalyzed by transition metal complexes, such as those of iridium or cobalt, often in the presence of a base like potassium tert-butoxide (KOtBu) and under solvent-free conditions. researchgate.netacs.orgrsc.orgnih.gov

Table 2: Optimization of Base for N-Alkylation

Base Solvent Temperature (°C) Yield of N-benzylaniline (%) Reference
KOtBu Solvent-free 110 93 researchgate.net
KOH Solvent-free 110 82 researchgate.net
Cs₂CO₃ Solvent-free 110 66 researchgate.net
K₂CO₃ Solvent-free 110 48 researchgate.net
None Solvent-free 110 41 researchgate.net

This table shows the effect of different bases on the yield of N-benzylaniline from the reaction of aniline and benzyl alcohol, catalyzed by a GO-NHC-Cu catalyst. A historical preparation using benzyl chloride is included for comparison.

The primary by-product in the synthesis of N-benzylaniline via the reaction of aniline with benzyl chloride is the tertiary amine, N,N-dibenzylaniline. orgsyn.org This over-alkylation occurs when the product, N-benzylaniline, successfully competes with the starting aniline to react with the remaining benzyl chloride. orgsyn.org

The formation of N,N-dithis compound can be controlled and minimized primarily by adjusting the stoichiometry of the reactants. Using a large excess of aniline ensures that benzyl chloride is more likely to encounter and react with an aniline molecule rather than an N-benzylaniline molecule. orgsyn.org The use of milder bases, such as sodium bicarbonate, also helps to suppress the formation of this and other by-products. orgsyn.org The N,N-dithis compound itself can be synthesized intentionally by reacting aniline with an excess of benzyl bromide in the presence of a base like potassium carbonate in DMF. rsc.orgnih.gov

Reaction Conditions and Optimization

Catalytic Approaches in N-Benzylaniline Synthesis

Catalytic methods represent the cornerstone of modern organic synthesis, providing efficient and environmentally benign routes for the formation of carbon-nitrogen bonds. In the context of N-benzylaniline synthesis, these approaches primarily involve the reaction of aniline or its precursors with benzyl alcohol or its derivatives, facilitated by a catalyst.

Transition Metal Catalysis

Transition metals, owing to their variable oxidation states and ability to coordinate with organic molecules, are particularly effective in catalyzing the N-alkylation of amines with alcohols. This process, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, involves the temporary removal of hydrogen from the alcohol to form a reactive aldehyde intermediate. This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the final N-alkylated amine.

Iron, being an abundant, inexpensive, and environmentally friendly metal, has garnered significant attention as a catalyst for N-alkylation reactions. researchgate.net Various iron-based catalytic systems have been developed for the synthesis of N-benzylaniline from aniline and benzyl alcohol.

One notable example involves iron-nickel alloy particles encapsulated in N-doped carbon (Fe₂Ni₂@CN). researchgate.netsciopen.com These materials have demonstrated excellent catalytic activity, achieving an optimal yield of 99% for N-benzylaniline. sciopen.com Kinetic studies have indicated that the activation of the C–H bond at the benzylic position of benzyl alcohol is the rate-determining step in this process. researchgate.netsciopen.com The superior performance of the Fe-Ni alloy compared to its monometallic counterparts is attributed to a lower energy requirement for the dehydrogenation step. researchgate.netsciopen.com

Another effective system utilizes iron species incorporated into mesoporous aluminosilicates (Al-SBA-15). mdpi.com By using iron-containing metal-organic frameworks (MOFs) as seeds, highly active Fe/Al-SBA-15 catalysts can be prepared. These catalysts have achieved up to 97% conversion of aniline with 96% selectivity for the intermediate imine, N-benzylideneaniline, under optimized conditions. mdpi.com The presence of iron was found to be crucial for suppressing the side reaction of benzyl alcohol etherification. researchgate.net

Table 1: Performance of Various Iron-Based Catalysts in the N-Alkylation of Aniline with Benzyl Alcohol
CatalystReaction ConditionsConversion/YieldReference
Fe₂Ni₂@CNNot specified99% Yield sciopen.com
53MOF/Al-SBA-15160°C, 4h97% Conversion, 96% Imine Selectivity mdpi.com

Gold catalysts have enabled the one-pot synthesis of N-alkylated anilines directly from nitroarenes and alcohols, combining reduction and N-alkylation in a single step. rsc.orgrsc.orgcas.cn This approach is highly atom-economical and avoids the need to pre-synthesize the aniline.

A prominent system for this transformation is nano-gold supported on iron(III) oxide (Au/Fe₂O₃). rsc.orgthieme-connect.com This heterogeneous catalyst facilitates the reductive N-alkylation of nitrobenzene (B124822) with benzyl alcohol to produce N-benzylaniline in high yields under relatively mild, base-free conditions. rsc.orgresearchgate.net For the reaction between nitrobenzene and benzyl alcohol, an 87% yield of N-benzylaniline was achieved. rsc.org The mechanism involves the gold-catalyzed dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine formed from the reduction of the nitroarene. rsc.org The catalyst's efficacy is significantly higher than that of Fe₂O₃ alone or other supported metals like Pd/Fe₂O₃. thieme-connect.com

Table 2: Gold-Catalyzed One-Pot Synthesis of N-Alkylated Anilines from Nitroarenes and Alcohols
NitroareneAlcoholCatalystYieldReference
NitrobenzeneBenzyl alcohol9.1 wt% Au/Fe₂O₃87% rsc.org
4-ChloronitrobenzeneBenzyl alcohol9.1 wt% Au/Fe₂O₃92% rsc.org
Nitrobenzene2-Pyridine methanol9.1 wt% Au/Fe₂O₃92% rsc.org

Palladium is a highly effective and versatile catalyst for the N-alkylation of amines with alcohols. researchgate.net Both homogeneous and heterogeneous palladium-based systems have been successfully applied to the synthesis of N-benzylaniline.

Heterogeneous catalysts, such as palladium supported on magnesium oxide (Pd/MgO), have been shown to be effective. csic.es This bifunctional solid catalyst promotes the N-monoalkylation of aniline with benzyl alcohol, yielding the amine product with high selectivity. csic.es At 180°C, the reaction produces both the final amine (N-benzylaniline) and the intermediate imine. csic.es Another heterogeneous system, Pd/Fe₂O₃, catalyzes the reaction efficiently in the absence of any base or organic ligand. mdma.ch

Homogeneous palladium catalysts have also been extensively studied. A system comprising palladium(II) chloride (PdCl₂) and 1,2-Bis(diphenylphosphino)ethane (dppe) with lithium hydroxide (B78521) (LiOH) as a base provides good to excellent yields of N-benzylaniline. a-star.edu.sg Nanoparticle-based systems, such as palladium nanoparticles generated in tetrabutylammonium (B224687) bromide (Pd@[nBu₄N][Br]), have also shown high efficacy. mdpi.com In a model reaction between aniline and benzyl alcohol, this system achieved a 96% isolated yield of N-benzylaniline under optimized conditions. mdpi.com

Table 3: Selected Palladium-Catalyzed Syntheses of N-Benzylaniline
Catalyst SystemBase/SolventTemperatureYieldReference
Pd(OAc)₂ / [nBu₄N][Br]None / Toluene (B28343)110°C86% mdpi.com
Pd/MgO (0.8% Pd)None / Trifluorotoluene180°C80% (Amine + Imine) csic.es
Pd/Fe₂O₃None / Toluene130°C95% Conversion, 75% Selectivity mdma.ch
PdCl₂ / dppeLiOH / Dioxane110°C95% a-star.edu.sg

Niobium oxide (Nb₂O₅), particularly when synthesized via a hydrothermal method, serves as an effective and stable solid acid catalyst for the N-alkylation of aniline with benzyl alcohol. sioc-journal.cnsioc-journal.cn It demonstrates superior catalytic activity compared to various other metal oxides and conventional Lewis acids like aluminum trichloride. sioc-journal.cnsioc-journal.cn Under optimized conditions of 180°C and 1 MPa N₂ pressure for 4 hours, niobium oxide can achieve complete conversion of benzyl alcohol (100%) with a 65.2% yield of N-benzylaniline. sioc-journal.cnsioc-journal.cn The catalyst exhibits excellent stability, maintaining its activity for at least six reaction cycles. sioc-journal.cn In-situ spectroscopic studies have shown that niobium oxide activates the C-O bond of benzyl alcohol and the N-H bond of aniline, facilitating the reaction. sioc-journal.cnsioc-journal.cn The reaction is believed to proceed via an Sₙ1 mechanism involving a carbocation intermediate generated from the benzyl alcohol. sioc-journal.cnsioc-journal.cn

The choice of solvent has a profound impact on the reaction outcome, underscoring the proposed Sₙ1 mechanism. sioc-journal.cn The reaction proceeds efficiently in a polar solvent like toluene, where the yield of N-benzylaniline is stable at 65.0%. sioc-journal.cn However, when the reaction is conducted in nonpolar solvents such as cyclohexane (B81311) or dodecane, the yields plummet dramatically to 3.2% and 4.4%, respectively. sioc-journal.cn This strong solvent dependency highlights the critical role of a polar medium in stabilizing the carbocation intermediate formed from benzyl alcohol, which is a key step in the reaction pathway. sioc-journal.cn

Table 4: Effect of Solvent Polarity on Niobium Oxide-Catalyzed N-Benzylaniline Synthesis sioc-journal.cn
SolventTypeYield of N-Benzylaniline (%)
ToluenePolar65.0
CyclohexaneNonpolar3.2
DodecaneNonpolar4.4
Niobium Oxide Catalysis in N-Alkylation of Benzyl Alcohol with Aniline
Carbocation Intermediate Formation

The synthesis of N-benzylaniline and its derivatives can proceed through a carbocation intermediate, particularly under conditions that favor an S(_N)1-type mechanism. The formation of a benzyl carbocation from precursors like benzyl alcohol is a key step. This electrophilic intermediate is then attacked by the nucleophilic nitrogen of aniline to form the C-N bond.

Studies have shown that the N-alkylation of aniline with benzyl alcohol over solid acid catalysts, such as niobium oxide, proceeds via an S(_N)1 mechanism involving a carbocation intermediate. sioc-journal.cn The reaction's dependence on polar solvents, which stabilize the carbocation, further supports this pathway. sioc-journal.cn For instance, the reaction yield is significantly higher in a polar solvent like toluene compared to nonpolar solvents such as cyclohexane. sioc-journal.cn

Control experiments, including crossover experiments, have provided evidence for an intermolecular pathway involving the formation of a carbocation intermediate in the Hofmann–Martius rearrangement of N-benzylanilines. rsc.orgrsc.org The reaction of N-alkylsulfonamides in the presence of acid catalysts also leads to the formation of carbocations, which can then react with various nucleophiles. thieme-connect.com The generation of a benzyl carbocation from the interaction of benzyl alcohol with a Lewis acid like titanium tetrachloride has also been proposed. researchgate.net

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of N-benzylaniline derivatives. Salicylic (B10762653) acid derivatives have been effectively used as organocatalysts for the oxidative coupling of benzylamines to produce N-benzylidenebenzylamines, which are precursors to N-benzylanilines. acs.org This method is noted for being environmentally friendly and operationally simple. acs.org Specifically, electron-rich salicylic acids, such as 4,6-dimethoxysalicylic acid and 4,6-dihydroxysalicylic acid, have demonstrated high catalytic activity. acs.org

The intramolecular aza-Michael reaction, an organocatalytic process, has been employed for the enantioselective synthesis of various nitrogen-containing heterocycles from benzylamine (B48309) derivatives, showcasing the versatility of organocatalysis in C-N bond formation. capes.gov.br

Photocatalytic Strategies

Photocatalysis has emerged as a powerful and sustainable tool for organic transformations, including the synthesis of N-benzylaniline. These methods often align with green chemistry principles by utilizing light as a renewable energy source.

Visible Light Photocatalysis for C-N Bond Formation

Visible-light photocatalysis enables the direct amination of benzylic C(sp³)–H bonds to form C-N bonds, providing a straightforward route to N-benzylanilines. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials. beilstein-journals.org The process can be initiated by photoredox catalysts that, upon excitation by visible light, facilitate single-electron transfer (SET) pathways. researchgate.net For example, eosin (B541160) Y, an organic dye, can act as a photocatalyst, abstracting a hydrogen atom from benzylamine to initiate the reaction sequence leading to C-N bond formation. nih.gov Metal-free photocatalytic systems are also being developed to promote C(sp²)–H functionalization for C–N bond formation under visible light. rsc.org

Role of TiO₂ Photocatalysts Doped with Copper and Lanthanum

To enhance the efficiency of photocatalytic synthesis, researchers have focused on modifying photocatalysts. Titanium dioxide (TiO₂) is a widely used photocatalyst, and its properties can be tuned by doping with other elements. Doping TiO₂ with copper (Cu) and lanthanum (La) has been shown to create a more efficient photocatalyst for the N-benzylation reaction under visible light. researchgate.net

The introduction of copper and lanthanum into the TiO₂ lattice reduces the band gap and increases the surface area of the photocatalyst. researchgate.net This modification allows the catalyst to absorb a broader spectrum of visible light and provides more active sites for the reaction to occur. The resulting Cu/La@TiOₓ composite has demonstrated high activity and recyclability in the synthesis of N-benzylaniline derivatives. researchgate.netresearchgate.net The presence of copper species on N-doped TiO₂ has also been found to enhance photocatalytic activity and stability. mdpi.comnih.gov

Green Chemistry Principles in N-Benzylaniline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for N-benzylaniline, aiming to reduce environmental impact and improve efficiency.

The use of visible light as a renewable energy source in photocatalytic methods is a prime example of green chemistry in action. researchgate.netchim.it These reactions are often milder and more selective than traditional thermal methods. chim.it Furthermore, the development of heterogeneous catalysts, such as supported metal nanoparticles and doped TiO₂, allows for easy recovery and reuse, minimizing waste. researchgate.netgychbjb.com The N-alkylation of alcohols over solid catalysts is considered an environmentally benign approach for amine synthesis. sioc-journal.cn

Solvent-Free Synthesis Methodologies

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free synthesis offers significant advantages in terms of cost, safety, and environmental impact. A notable example is the reductive amination of aldehydes with anilines using pinacolborane, which proceeds efficiently at room temperature without the need for a solvent. rsc.org This method provides a direct and atom-economical route to N-benzylanilines. Another solvent-free approach involves the reaction of aromatic aldehydes with hexamethyldisilazane (B44280) under mild conditions to produce N,N'-bis(arylmethylidene)arylmethanediamines in high yields. researchgate.net

Sustainable Reagents and Catalysis

The synthesis of N-benzylaniline through sustainable catalytic methods represents a significant advancement in green chemistry. These approaches aim to replace hazardous reagents and reduce energy consumption by employing efficient and recyclable catalysts.

One such approach involves the N-alkylation of aniline with benzyl alcohol over solid catalysts. Niobium oxide (Nb₂O₅), prepared via a hydrothermal method, has demonstrated excellent catalytic activity. Under optimized conditions of 180°C and 1 MPa of N₂ for 4 hours, this catalyst achieved a complete conversion of benzyl alcohol, yielding 65.2% of N-benzylaniline. sioc-journal.cn Kinetic studies suggest the reaction follows an S_N1 mechanism, where the polar solvent plays a crucial role in stabilizing carbocation intermediates. sioc-journal.cn The niobium oxide catalyst also shows high stability, maintaining its activity for at least six cycles. sioc-journal.cn

Photocatalysis under visible light offers another sustainable route. A study utilized a TiO₂ photocatalyst doped with copper and lanthanum (TixCuyLamOz) for the synthesis of N-benzyl aniline derivatives. researchgate.netresearchgate.net This doping strategy helps to reduce the band gap and increase the surface area of the catalyst, enhancing its efficiency under visible light. researchgate.netresearchgate.net Another photocatalytic system employs a Ag/g-C₃N₄ nanometric semiconductor, which facilitates a photoxidation-Povarov cascade reaction of N-benzylanilines and alcohols to produce 2-arylquinolines under mild, green conditions. rsc.org

Iron and cobalt-based catalysts have also emerged as cost-effective and environmentally benign options. Iron-containing metal-organic frameworks (MOFs) used as seeds for Fe/Al-SBA-15 catalysts have shown high activity in the N-alkylation of aniline with benzyl alcohol, with one variant achieving 97% conversion and 96% selectivity to the corresponding imine under optimized conditions. mdpi.com Similarly, cobalt nanoparticles supported on N-doped carbon have been developed for the N-alkylation of amines with alcohols, demonstrating high yields and selectivity. nih.gov For instance, the reaction of aniline with benzyl alcohol using a specific cobalt catalyst (Co@NC-800-L1) in the presence of t-BuOK in toluene at 140°C for 24 hours resulted in a quantitative yield of N-benzylaniline. nih.gov

Below is a data table summarizing various sustainable catalytic systems for the synthesis of N-benzylaniline.

CatalystSubstratesBaseSolventTemp (°C)Time (h)Yield (%)Citation
Nb₂O₅Aniline, Benzyl alcohol-Toluene180465.2 sioc-journal.cn
53MOF/Al-SBA-15Aniline, Benzyl alcoholKOHXylene120296 (Imine) mdpi.com
Co@NC-800-L1Aniline, Benzyl alcoholt-BuOKToluene14024>99 nih.gov
GO-NHC-CuAniline, Benzyl alcoholKOtBuSolvent-free80893 researchgate.net
Hf-MOF-808_H₂OAniline, Benzyl alcohol-o-xylene1202~85 acs.org

Emerging Synthetic Strategies

Recent research has focused on developing novel synthetic pathways that offer greater efficiency and atom economy. These emerging strategies often provide access to complex aniline derivatives from simple starting materials.

Imine Condensation-Isoaromatization Pathways

A notable emerging strategy involves the sequential imine condensation–isoaromatization pathway. This method allows for the synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov A key advantage of this approach is that it proceeds smoothly without the need for any catalyst or additives. beilstein-journals.orgnih.gov The reaction is typically carried out by stirring the reactants in a solvent like dimethyl ether (DME) at a moderate temperature. beilstein-journals.org

The proposed mechanism begins with the condensation of the primary amine with the ketone group of the (E)-2-arylidene-3-cyclohexenone to form an imine intermediate. wikipedia.orgmasterorganicchemistry.com This is followed by an imine–enamine tautomerization and a shift of the exocyclic double bond, which leads to the aromatization of the ring and the formation of the stable aniline product. beilstein-journals.org This methodology provides a powerful tool for constructing substituted anilines through an amination–aromatization sequence. beilstein-journals.org

Utilization of (E)-2-arylidene-3-cyclohexenones and Primary Amines

This specific application of the imine condensation-isoaromatization pathway has been shown to be effective for a range of substrates. beilstein-journals.orgnih.gov The reaction of various (E)-2-arylidene-3-cyclohexenones with different primary amines has been demonstrated to produce the corresponding 2-benzyl-N-substituted anilines in yields ranging from acceptable to high (23–82%). beilstein-journals.org

The reaction conditions are generally mild, with a typical setup involving stirring the (E)-2-arylidene-3-cyclohexenone and an excess of the primary amine in a solvent like DME at 60°C. beilstein-journals.org The operational simplicity and the avoidance of metal catalysts make this an attractive and sustainable synthetic route. beilstein-journals.orgnih.gov Furthermore, the potential for scaling up this process has been highlighted as a significant advantage. beilstein-journals.orgnih.gov

The table below presents the outcomes for the synthesis of various 2-benzyl-N-substituted anilines using this method.

(E)-2-arylidene-3-cyclohexenonePrimary AmineProductYield (%)Citation
(E)-2-benzylidenecyclohex-3-en-1-one4-MethoxybenzylamineN-(4-methoxybenzyl)-2-benzylaniline82 beilstein-journals.orgresearchgate.net
(E)-2-(4-methylbenzylidene)cyclohex-3-en-1-one4-MethoxybenzylamineN-(4-methoxybenzyl)-2-(4-methylbenzyl)aniline75 beilstein-journals.orgresearchgate.net
(E)-2-(4-chlorobenzylidene)cyclohex-3-en-1-one4-MethoxybenzylamineN-(4-methoxybenzyl)-2-(4-chlorobenzyl)aniline78 beilstein-journals.orgresearchgate.net
(E)-2-(2-fluorobenzylidene)cyclohex-3-en-1-one4-MethoxybenzylamineN-(4-methoxybenzyl)-2-(2-fluorobenzyl)aniline71 beilstein-journals.orgresearchgate.net
(E)-2-benzylidenecyclohex-3-en-1-oneBenzylamineN,2-dithis compound72 beilstein-journals.orgresearchgate.net
(E)-2-benzylidenecyclohex-3-en-1-onePropylamineN-propyl-2-benzylaniline65 beilstein-journals.orgresearchgate.net

Reaction Mechanisms and Chemical Transformations of N Benzylaniline

Electrophilic and Nucleophilic Reactions of the N-Benzyl Aniline (B41778) Moiety

The reactivity of N-benzylaniline is characterized by the interplay of its two key functional groups: the nucleophilic amino group and the aromatic rings susceptible to electrophilic attack. cymitquimica.com

The nitrogen atom in N-benzylaniline possesses a lone pair of electrons, rendering it nucleophilic. quora.com This allows it to participate in reactions with various electrophiles. For instance, it can be alkylated or acylated at the nitrogen atom. However, the lone pair on the nitrogen is also delocalized into the aniline ring through resonance, which reduces its nucleophilicity compared to aliphatic amines like benzylamine (B48309). quora.com

The aniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. quora.com This directing effect favors substitution at the ortho and para positions. However, under strongly acidic conditions, the nitrogen atom can be protonated, forming the anilinium ion. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. A notable electrophilic reaction is the Friedel-Crafts benzylation of deactivated anilines, which can be catalyzed by Au(III)/TPPMS in water to produce 2-benzylanilines with high regioselectivity. rsc.org In the absence of a base, N-benzylaniline reacts with molecular chlorine or bromine to form an N-benzyl-N-haloanilinium halide, which then rearranges to N-benzyl-o- and -p-haloanilines upon treatment with alkaline methanol. rsc.org

Catalytic Reaction Mechanisms

N-benzylaniline is frequently involved in and synthesized through various catalytic reactions. These processes often utilize transition metal catalysts to achieve high efficiency and selectivity.

Borrowing Hydrogen Reactions

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for forming C-N bonds. nih.govcsic.es This process involves the temporary transfer of hydrogen from a substrate to a catalyst, which is then returned to a reaction intermediate. nih.gov The synthesis of N-benzylaniline from benzyl (B1604629) alcohol and aniline is a classic example of this type of reaction. nih.gov

The borrowing hydrogen mechanism for the formation of N-benzylaniline proceeds through a three-step sequence: csic.es

Dehydrogenation: A transition metal catalyst oxidizes the alcohol (e.g., benzyl alcohol) to the corresponding aldehyde (benzaldehyde) by "borrowing" two hydrogen atoms. nih.govrsc.org

Condensation: The in situ generated aldehyde then reacts with an amine (e.g., aniline) to form an imine intermediate (N-benzylideneaniline) with the elimination of a water molecule. rsc.org

Reduction (Hydrogenation): The catalyst returns the borrowed hydrogen atoms to the imine, reducing it to the final N-alkylated amine product (N-benzylaniline) and regenerating the active catalyst. nih.govrsc.org

This process is advantageous as it utilizes readily available alcohols as alkylating agents and produces water as the only byproduct. nih.gov Various metal catalysts, including those based on ruthenium, rhodium, iridium, and more recently, earth-abundant metals, have been effectively employed for this transformation. rsc.org

Catalyst SystemReactantsProductConditionsYield
Niobium oxideBenzyl alcohol, AnilineN-Benzylaniline180 °C, 1 MPa N₂, 4 h65.2% sioc-journal.cn
Au/Fe₂O₃Nitrobenzene (B124822), Benzyl alcoholN-Benzylaniline>98% conversion96% researchgate.net

Ligand Coordination in Metal Complexes

N-benzylaniline and its derivatives can act as ligands, coordinating with metal centers to form complexes that facilitate various chemical transformations. The nitrogen atom of the amino group and the π-systems of the aromatic rings can all participate in coordination. For example, a tridentate ligand, 2-((2-aminophenyl)diazenyl)-N-benzylaniline, has been synthesized and reacted with a palladium source to create a new Pd(II) complex. researchgate.net In this complex, the ligand coordinates to the palladium center through the amido-N, azo-N, and amine-N. researchgate.net Similarly, nickel(II) complexes have been prepared with the ligand bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine, where the ligand can provide intramolecular hydrogen bond donors or bind directly to the metal. nih.gov

Photochemical Transformations and Rearrangements

The exposure of N-benzylaniline and its derivatives to light can induce specific chemical reactions, leading to molecular rearrangements.

Photochemical Migration of Alkyl Groups

A notable photochemical reaction of N-substituted benzylanilines is the migration of an alkyl group from the nitrogen atom to the ortho and para positions of the aniline ring. oup.com Studies on N-(p-tolyl)-α-phenethylamine have shown that this rearrangement likely proceeds through a triplet state. oup.com The rate of disappearance of the starting material in photolysis was found to be in the range of 3×10⁷–3×10⁸ sec⁻¹. oup.com Research on various substituted benzylanilines indicates that electron-withdrawing substituents on the migrating benzyl group accelerate the rearrangement, as evidenced by a positive ρ value in a plot of the Hammett σ value versus the logarithm of the relative reaction rate. oup.com

Triplet State Intermediates in Photorearrangement

The photochemical rearrangement of N-substituted benzylanilines, a process involving the migration of an alkyl group from the nitrogen atom to the ortho and para positions of the aniline ring, has been shown to proceed through a triplet state intermediate. rsc.orgmdpi.com Quenching studies support the involvement of a triplet excited state in this reaction. rsc.org

The rate of this photorearrangement is influenced by substituents on the benzyl group. A study on substituted N-benzylanilines established a positive Hammett ρ value, which indicates that electron-withdrawing groups on the benzyl moiety accelerate the rearrangement process. rsc.org This is consistent with a reaction mechanism where the development of negative charge at the benzylic carbon occurs in the transition state. The quantum yields for the intersystem crossing in these reactions range from 0.1 to 1. rsc.org The rate of disappearance for a related compound, N-(p-tolyl)-α-phenethylamine, during photolysis was determined to be in the range of 3×10⁷ to 3×10⁸ sec⁻¹. rsc.org

While the photorearrangement of many N-alkylanilines can proceed via heterolytic cleavage of the C-N bond from the first excited singlet state (S₁), the case for N-substituted benzylanilines specifically points towards a triplet-mediated pathway. rsc.orgnih.gov The nature of the excited state is crucial; ketones with n,π* lowest triplet states are generally more reactive in hydrogen abstraction than those with π,π* lowest triplets. acs.orgnih.gov

Photochemical Release of Benzylamine from Caged Amines

The concept of "caged compounds" involves using photolabile protecting groups (PPGs) to release a molecule of interest upon light irradiation. oup.com While N-benzylaniline itself is not a classical caged compound, the photochemical cleavage of the benzylic C-N bond in related structures to release amines is a documented process. nih.govresearchgate.net

Direct irradiation of secondary and tertiary N-benzyl-N-alkylamines at 253.7 nm leads to the homolytic scission of the benzyl-nitrogen bond. researchgate.net This cleavage forms a caged radical pair consisting of a benzyl radical and a dialkylamino radical. researchgate.net

Furthermore, studies on specifically designed photolabile protecting groups demonstrate the direct photochemical breaking of the benzylic C-N bond to release amines. For instance, the 3-(diethylamino)benzyl (DEABn) group has been successfully used to release primary, secondary, and tertiary amines. nih.gov High yields for the release of primary and secondary amines were achieved in methanol, while releasing tertiary amines was more efficient in a mixture of acetonitrile (B52724) and water, which helped reduce undesired dealkylation side reactions. nih.gov The first reported use of a PPG involved using 253.7 nm light to release glycine (B1666218) from N-benzylglycine, demonstrating the fundamental principle of benzylic C-N bond photolysis. wikipedia.org

Magnetic Field Effects on Photochemistry

The photochemistry of N-benzylaniline and related compounds can be influenced by external magnetic fields, a phenomenon rooted in the radical pair mechanism. nih.govbfs.decdnsciencepub.com These effects arise when a photoreaction proceeds through a spin-correlated radical pair intermediate. An external magnetic field can alter the rate of intersystem crossing (ISC) between the singlet (S) and triplet (T) states of this radical pair, thereby affecting the final product distribution. nih.govcdnsciencepub.com

A study on the photochemistry of bichromophoric molecules containing both a nitroaromatic moiety and an arylamino moiety (structurally related to N-benzylaniline) found that the photoreaction occurs from the triplet manifold. cdnsciencepub.com The application of an external magnetic field (e.g., 0.64 T) was observed to decrease the yield of the "cage" product and correspondingly increase the yield of the "escape" product. cdnsciencepub.com This is a characteristic signature of the radical pair mechanism, where the magnetic field affects the spin dynamics. The analysis concluded that the hyperfine coupling (HFC) mechanism is the predominant source of these magnetic field effects. cdnsciencepub.com

The fundamental principles are as follows:

Radical Pair Formation: Photoexcitation leads to the formation of a radical pair, initially in either a singlet or triplet state depending on the precursor. For reactions proceeding from a triplet precursor, a triplet radical pair is formed. cdnsciencepub.com

Spin Evolution: In the absence of a magnetic field, hyperfine interactions within the radicals drive the interconversion between the triplet (T₀, T₊, T₋) and singlet (S) states. nih.gov

Magnetic Field Influence: An applied magnetic field lifts the degeneracy of the T₊ and T₋ spin sublevels (Zeeman splitting). This energetic separation from the S and T₀ states slows down the T → S interconversion rate. nih.govbfs.de

Product Distribution: Since radical recombination to form cage products is typically only possible from the singlet state (spin conservation), slowing the T → S conversion decreases the yield of cage products and allows more radicals to diffuse apart and form escape products. nih.govcdnsciencepub.com

Magnetic Field Effects on Photoreaction of a Model Arylamino Compound
ParameterValue / ObservationReference
Reaction Precursor StateTriplet Manifold cdnsciencepub.com
Predominant MechanismHyperfine Coupling (HFC) cdnsciencepub.com
Effect of 0.64 T Field on Cage ProductYield Decreases cdnsciencepub.com
Effect of 0.64 T Field on Escape ProductYield Increases cdnsciencepub.com
Effect of 0.64 T Field on Amine ConsumptionNo discernible effect cdnsciencepub.com

Oxidative Reactions and Pathways

N-Benzylaniline undergoes a variety of oxidative transformations, targeting the nitrogen atom, the benzylic carbon, or the aromatic rings. The specific pathway and resulting products are highly dependent on the oxidant and reaction conditions.

Key oxidative pathways include:

Oxidation to Imines: N-benzylaniline can be oxidized to benzylideneaniline (B1666777) using reagents like iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in alkaline methanol. rsc.org The proposed mechanism involves a rate-determining attack of hypohalite on both the nitrogen atom and a benzyl proton through a cyclic transition state. This forms a zwitterion that rearranges to an N-α-halogenobenzylaniline, which is then dehydrohalogenated to the final imine product. rsc.org

Oxidative Povarov Reaction: Under catalytic radical cation salt-induced conditions, N-benzylanilines undergo an oxidative Povarov reaction to yield 2,4-diarylquinoline derivatives. acs.orgnih.gov The mechanism involves the initial oxidation of the N-benzylaniline to a radical intermediate, which is then further oxidized to an imine. This imine acts as an aza-diene in a subsequent Povarov [4+2] cycloaddition reaction, followed by aromatization to form the quinoline. acs.org

Oxidative Debenzylation: A mild, metal-free debenzylation can be achieved using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often catalyzed by an acid like TsOH. rsc.orgresearchgate.net This reaction yields N-phenylimine, which is then hydrolyzed to aniline and benzaldehyde (B42025). rsc.orgrsc.org The proposed mechanism is analogous to the Kornblum oxidation. researchgate.net

Metabolic Oxidation: In vitro studies using liver microsomes have shown that N-benzylanilines are metabolized through several oxidative pathways, including N-debenzylation, N-oxidation, and aniline-ring hydroxylation. nih.govtandfonline.com The major metabolic route varies between species. For instance, N-debenzylation is dominant in hamsters and mice, while ring hydroxylation is the major pathway in guinea pigs and rabbits. nih.govtandfonline.com Kinetic constants for these metabolic oxidations have been reported. nih.govtandfonline.com

Summary of N-Benzylaniline Oxidative Reactions
Reaction TypeOxidant/CatalystPrimary Product(s)Reference
Oxidation to ImineIodine / Alkaline MethanolBenzylideneaniline rsc.org
Oxidative Povarov ReactionTBPA+• (Radical Cation Salt) / O₂2,4-Diarylquinoline acs.org
Oxidative DebenzylationDMSO / TsOHAniline, Benzaldehyde rsc.orgrsc.org
Metabolic N-DebenzylationLiver Microsomes (e.g., Hamster)Aniline nih.govtandfonline.com
Metabolic Ring HydroxylationLiver Microsomes (e.g., Guinea Pig)N-Benzyl-aminophenol nih.govtandfonline.com

Computational and Spectroscopic Characterization

Advanced Spectroscopic Analysis

Spectroscopic analysis offers experimental insights into the molecular vibrations and electronic transitions within N-Benzylaniline.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful techniques for probing the vibrational modes of a molecule. The FT-IR and FT-Raman spectra of N-Benzylaniline have been recorded and analyzed, typically in the regions of 4000–450 cm⁻¹ and 4000–50 cm⁻¹, respectively. researchgate.net The vibrational frequencies obtained from these experimental spectra are crucial for identifying the functional groups and understanding the bonding within the molecule.

Key vibrational modes observed for N-Benzylaniline include N-H stretching, C-H stretching of the aromatic rings and the methylene (B1212753) bridge, C-N stretching, and various bending and deformation modes of the phenyl rings. A detailed assignment of these vibrational frequencies is often aided by comparison with theoretical calculations. researchgate.netresearchgate.net For instance, the N-H stretching vibration is a characteristic band that provides information about the secondary amine group. The positions and intensities of the aromatic C-H stretching bands can offer insights into the substitution pattern of the benzene (B151609) rings.

Table 1: Selected Experimental Vibrational Frequencies for N-Benzylaniline

Vibrational Mode FT-IR (cm⁻¹) FT-Raman (cm⁻¹)
N-H Stretch 3428 3429
C-H Stretch (Aromatic) 3058 3058
CH₂ Asymmetric Stretch 2921 2922
CH₂ Symmetric Stretch 2854 2855
C=C Stretch (Aromatic) 1603, 1506 1603, 1506
N-H Bending 1525 -
C-N Stretch 1321 1321

Data sourced from studies utilizing FT-IR and FT-Raman spectroscopy. The exact values can vary slightly depending on the experimental conditions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-Benzylaniline, typically recorded in a solvent like cyclohexane (B81311), shows characteristic absorption bands. photochemcad.com One prominent absorption is observed at approximately 245 nm, with a molar absorption coefficient (ε) of 13,200 M⁻¹cm⁻¹. photochemcad.com This absorption is attributed to π → π* electronic transitions within the aromatic rings. The position and intensity of these bands can be influenced by the solvent environment. photochemcad.comcdnsciencepub.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate the UV-Vis spectrum and assign the observed electronic transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.

For N-Benzylaniline, the ¹H NMR spectrum displays characteristic signals for the aromatic protons of both the benzyl (B1604629) and aniline (B41778) rings, the methylene (-CH₂-) protons, and the amine (N-H) proton. rsc.orgrsc.org The aromatic protons typically appear as a complex multiplet in the region of δ 6.6-7.4 ppm. The methylene protons usually present as a singlet at approximately δ 4.3 ppm, and the N-H proton signal can be observed as a broad singlet. rsc.orgrsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. rsc.orgrsc.org The signals for the aromatic carbons are found in the downfield region (δ 112-148 ppm), while the methylene carbon signal appears at a more upfield position, around δ 48 ppm. rsc.org

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Benzylaniline in CDCl₃

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 7.44-7.22 m Aromatic-H
¹H 6.76 t Aromatic-H
¹H 6.68 d Aromatic-H
¹H 4.38 s -CH₂-
¹H 4.06 br s N-H
¹³C 148.2 Ar-C (C-N)
¹³C 139.5 Ar-C
¹³C 129.3 Ar-CH
¹³C 128.6 Ar-CH
¹³C 127.5 Ar-CH
¹³C 127.2 Ar-CH
¹³C 117.6 Ar-CH
¹³C 112.9 Ar-CH
¹³C 48.4 -CH₂-

Data compiled from various sources. rsc.orgrsc.org Chemical shifts and multiplicities can vary with solvent and instrument frequency.

UV-Vis Absorption Spectroscopy

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and properties of molecules like N-Benzylaniline. researchgate.nettandfonline.comrsc.org DFT calculations are used to predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic characteristics. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. researchgate.netrajpub.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in N-Benzylaniline, its optimized geometrical structure. researchgate.net These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with available experimental data. researchgate.netorientjchem.org

Furthermore, DFT methods can compute the harmonic vibrational frequencies of the molecule. researchgate.netrsc.org These calculated frequencies, after appropriate scaling, can be compared with the experimental FT-IR and FT-Raman spectra to provide a complete and accurate assignment of the observed vibrational bands. researchgate.netresearchgate.net The potential energy distribution (PED) analysis, derived from these calculations, helps in quantifying the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for N-Benzylaniline

Vibrational Assignment Experimental (FT-IR) Calculated (DFT/B3LYP)
N-H Stretch 3428 3435
Aromatic C-H Stretch 3058 3060
CH₂ Asymmetric Stretch 2921 2925
C=C Stretch 1603 1605
C-N Stretch 1321 1325

Calculated values are often scaled to better match experimental data. The level of theory used here is for illustrative purposes.

Density Functional Theory (DFT) Approaches

HOMO-LUMO Analysis and Charge Transfer Interactions

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insight into the charge transfer interactions that can occur within the molecule. researchgate.netresearchgate.net For N-Benzylaniline, these properties have been investigated using Density Functional Theory (DFT) calculations, typically with the B3LYP/6-311++G(d,p) basis set. researchgate.netrajpub.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com In N-Benzylaniline, the HOMO is primarily localized on the aniline ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the benzyl ring, marking it as the site for nucleophilic attack. The energy gap between these orbitals is a significant determinant of the molecule's stability; a smaller gap suggests that the molecule is more reactive as it requires less energy to promote an electron from the HOMO to the LUMO. researchgate.net

Calculations have shown that the energy of the HOMO is -5.53 eV and the LUMO is -0.53 eV. researchgate.net This results in a HOMO-LUMO energy gap of 5.00 eV. researchgate.net This relatively large energy gap indicates the high stability of the N-Benzylaniline molecule. researchgate.net The charge transfer within the molecule is associated with the electronic transitions from the occupied orbitals to the unoccupied ones. The primary transition involves the promotion of an electron from the HOMO to the LUMO, which corresponds to a π to π* transition. researchgate.net

Table 1: Frontier Orbital Energies and Related Parameters for N-Benzylaniline

ParameterValue (eV)
HOMO Energy-5.53
LUMO Energy-0.53
Energy Gap (ΔE)5.00

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Electrostatic Potential Surface (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP map displays different potential values on the molecular surface, typically using a color spectrum. uni-muenchen.de Red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral or zero potential. mdpi.com

For N-Benzylaniline, MESP analysis reveals that the most negative potential is concentrated around the nitrogen atom of the secondary amine group. researchgate.netrajpub.com This high electron density makes the nitrogen atom the most probable site for protonation and interaction with electrophiles. The phenyl rings, particularly the regions with π-electron clouds, also show areas of negative potential, though less intense than that of the nitrogen atom. researchgate.net

Conversely, the hydrogen atoms of the N-H group and the C-H groups on the aromatic rings exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. researchgate.net This detailed mapping of the electronic density allows for a clear understanding of the reactive sites of N-Benzylaniline. researchgate.net

Thermodynamic Properties Calculation

The thermodynamic properties of N-Benzylaniline, such as heat capacity (C), entropy (S), and enthalpy (H), have been calculated at different temperatures using DFT methods. researchgate.netrajpub.com These calculations provide insights into the molecule's stability and reactivity under varying thermal conditions. The calculations are based on the vibrational analysis performed at the same level of theory. researchgate.net

It has been observed that the thermodynamic functions—heat capacity, entropy, and enthalpy—all increase with temperature. researchgate.net This is because at higher temperatures, the molecular vibrational intensities increase, leading to a greater population of vibrational levels. The correlation between these thermodynamic properties and temperature can be represented by quadratic formulas, which can be used to predict these properties at different temperatures. researchgate.net

Table 2: Calculated Thermodynamic Properties of N-Benzylaniline at Different Temperatures

Temperature (K)Entropy (S) (J/mol·K)Heat Capacity (C) (J/mol·K)Enthalpy (H) (kJ/mol)
100338.35114.7213.06
200425.43185.3428.14
298.15506.27250.7749.65
400586.94312.8177.86
500664.12364.08111.90
600736.25405.09150.45

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.defaccts.de It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these delocalization or hyperconjugative interactions. uni-muenchen.dewisc.edu A higher E(2) value indicates a more intense interaction between the electron donor and acceptor orbitals. wisc.edu

In N-Benzylaniline, NBO analysis reveals significant hyperconjugative interactions that contribute to its stability. researchgate.net The most significant interactions involve the delocalization of the lone pair electrons of the nitrogen atom (LP(1) N) into the antibonding orbitals of the adjacent phenyl rings. Specifically, the interaction between the nitrogen lone pair and the π* orbitals of the C-C bonds in the aniline ring (LP(1) N → π(C1-C6) and LP(1) N → π(C2-C3)) shows substantial stabilization energies of 40.58 kJ/mol and 30.17 kJ/mol, respectively. researchgate.net

Table 3: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for N-Benzylaniline

Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol)
LP(1) N7π(C1-C6)40.58
LP(1) N7π(C2-C3)30.17
π(C1-C6)π(C8-C9)2.76
π(C4-C5)π(C8-C9)2.30
π(C8-C9)π(C1-C6)3.39
π(C8-C9)π(C4-C5)2.34

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.com It is widely used in drug design to understand the interaction between a ligand and its target protein. ogu.edu.tr For N-Benzylaniline and its derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action as potential therapeutic agents, particularly as antibacterial agents. nih.gov

Studies have focused on the interaction of N-Benzylaniline derivatives with the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. nih.govvulcanchem.com By inhibiting FabI, these compounds can disrupt biofilm formation, which is crucial for bacterial survival and virulence, especially in resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Docking simulations of N-Benzylaniline derivatives into the active site of S. aureus FabI (saFabI) have shown that they can mimic the binding mode of known inhibitors like triclosan. nih.gov The binding is characterized by a specific orientation where the two benzene rings of the N-Benzylaniline scaffold are twisted at an angle of approximately 80°, allowing for an optimal fit within the enzyme's binding pocket. vulcanchem.com The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as Tyr156 and the cofactor NADP+. nih.gov These studies provide a rational basis for the observed antibacterial activity and guide the design of more potent N-Benzylaniline-based inhibitors. nih.gov

Applications in Organic Synthesis and Materials Science

N-Benzylaniline as a Versatile Building Block

The reactivity of the N-H bond and the aromatic rings in N-benzylaniline allows for a wide range of chemical modifications, establishing it as a fundamental building block in synthetic chemistry. nordmann.global It serves as a precursor in multi-component reactions and tandem transformations, enabling the direct conversion of simple substrates into complex molecular frameworks in a single synthetic operation. researchgate.net

N-Benzylaniline is a key starting material or intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and heterocyclic compounds. ontosight.ainordmann.global Its structure provides a versatile scaffold that can be elaborated to produce high-value chemical entities. For instance, it is employed in the synthesis of 3-alkylated oxindoles, which are recognized as important synthetic building blocks and potential drug candidates. orgsyn.org The process can involve an initial reaction of N-benzylaniline with a malonate derivative, followed by a cyclization step. orgsyn.org Furthermore, it serves as an intermediate in the production of pharmaceuticals like the migraine treatment alniditan. The ability to use N-benzylaniline in one-pot syntheses, such as the nano-gold catalyzed reaction with alcohols, highlights its role in developing efficient and cleaner chemical processes. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from N-Benzylaniline

Molecule/Class Significance/Application Synthetic Role of N-Benzylaniline Citation
3-Alkylated OxindolesValuable synthetic building blocks and drug candidates.Starting material for acylation and subsequent cyclization. orgsyn.org
AlniditanPharmaceutical agent for treating migraines.Serves as a key intermediate in the synthesis pathway.
N-Alkyl-N-benzylanilinesImportant molecules in pharmaceuticals and industrial chemicals.A reactant in one-pot synthesis from nitroarenes and alcohols. researchgate.net
N-benzylidene benzylaminesFunctional molecules in medicinal chemistry and materials science.Can be synthesized from dibenzylamine (B1670424) and used in derivatization. sioc-journal.cn

The chemical structure of N-benzylaniline makes it a valuable precursor in the manufacturing of various colorants. ontosight.aisolubilityofthings.com It can be chemically transformed and incorporated into larger molecular systems that exhibit color. guidechem.com Derivatives of N-benzylaniline, such as N-Ethyl-N-benzylaniline-3′-sulfonic acid, are specifically used as intermediates in the dye industry. emcochemicals.com The electronic properties inherent to the benzylaniline framework contribute to the chromophoric characteristics of the final dye and pigment molecules.

Synthesis of Complex Organic Molecules

Advanced Materials Development

Beyond its role in traditional organic synthesis, N-benzylaniline is a key monomer for creating advanced materials with unique electronic and optical properties. Its derivatives are explored for their potential in materials science, contributing to innovations in electronics and supramolecular chemistry. solubilityofthings.com

N-Benzylaniline can undergo electrochemical oxidation to form adherent, conductive polymer films. sigmaaldrich.comvulcanchem.comunilongindustry.com This process, typically carried out in an acidic medium like aqueous sulfuric acid or perchloric acid, yields poly-N-benzylaniline (PBAn). sigmaaldrich.comresearchgate.net The resulting polymer film, which can be deposited on electrodes made of platinum or indium tin oxide (ITO) glass, exhibits semiconductor properties. sigmaaldrich.comresearchgate.net

Research has shown that the polymer, PBAn, has a structure similar to the well-known conducting polymer, polyaniline, though with some benzyl (B1604629) groups eliminated during polymerization. researchgate.net The conductivity of these films can be significant; for example, pressed pellets of the acid form of PBAn prepared in perchloric acid showed a room temperature conductivity of 9.3 × 10⁻⁶ S·cm⁻¹. researchgate.net Another study reported a conductivity of 2 × 10⁻¹ S cm⁻¹ for a polymer obtained in sulfuric acid. researchgate.net The polymer's solubility in various organic solvents, depending on its acid or base form, further enhances its processability for different applications. researchgate.netresearchgate.net

Table 2: Properties of Conductive Polymers from N-Benzylaniline

Polymer Synthesis Method Supporting Electrolyte Conductivity (S·cm⁻¹) Citation
Poly-N-benzylaniline (PBAn)Electrochemical OxidationPerchloric Acid9.3 × 10⁻⁶ researchgate.net
Poly-N-benzylanilineElectrochemical OxidationSulfuric Acid2 × 10⁻¹ researchgate.net

The conductive polymers derived from N-benzylaniline are promising for use in optoelectronic devices. buet.ac.bd Thin films of plasma-polymerized N-benzylaniline (PPNBA) have been synthesized and studied for their optical and electrical properties. researchgate.netbuet.ac.bd These films are generally amorphous, smooth, and highly transparent. researchgate.netbuet.ac.bd Their optical properties, such as the band energy gap and refractive index, can be tuned by varying the film thickness, which is a desirable characteristic for designing optoelectronic components. researchgate.net

Furthermore, doping these films, for instance with iodine, can enhance their electrical properties due to the formation of charge-transfer complexes. buet.ac.bd The combination of transparency and tunable conductivity makes these materials suitable for applications where both light transmission and electrical charge transport are required. researchgate.netbuet.ac.bd Specific derivatives, such as N-Benzyl-2-methyl-4-nitroaniline, also exhibit properties like anisotropic refractive indices that are critical for certain optoelectronic applications.

N-Benzylaniline's structural features have been harnessed in the sophisticated field of supramolecular chemistry to construct molecular machines. beilstein-journals.org Specifically, the protonated form, the benzylanilinium ion, can act as a "station" or recognition site in mechanically interlocked molecules like rotaxanes and catenanes. beilstein-journals.orgbeilstein-journals.org

A notable example is the creation of a catenane—a molecule consisting of two interlocked rings—that functions as an acid-base driven molecular switch. beilstein-journals.org In this system, a large macrocycle contains two different recognition sites: a bis(pyridinium)ethane site and a this compound site. A smaller dibenzo orgsyn.orgcrown-8 (DB24C8) ring is threaded onto this larger ring. beilstein-journals.org The position of the smaller ring can be controlled by changing the pH.

In a neutral or basic state: The aniline (B41778) group is neutral, and the smaller DB24C8 ring resides exclusively at the positively charged bis(pyridinium)ethane station.

In an acidic state: The aniline nitrogen gets protonated, forming a positively charged benzylanilinium station. This new station becomes a favorable binding site, and the DB24C8 ring shuttles to it. beilstein-journals.org

This controlled shuttling motion between two distinct stations, triggered by an external chemical stimulus (acid/base), demonstrates the principle of a molecular shuttle and showcases the utility of the benzylanilinium motif in designing dynamic molecular systems. beilstein-journals.orgwikipedia.org

Coordination Chemistry: Ligand in Metal Complexes

N-Benzylaniline functions as a versatile ligand in coordination chemistry, primarily acting as a monodentate donor through its nitrogen atom. Its coordination behavior is influenced by both electronic and steric factors, which can be systematically modified. researchgate.netnih.gov As a ligand, it can coordinate to a metal center in its neutral form or, following deprotonation, as an anionic ligand, which expands its potential bonding modes and reactivity. researchgate.netnih.gov

The derivatization of the aniline or benzyl aromatic systems allows for the fine-tuning of the nitrogen atom's basicity and nucleophilicity, thereby altering its coordination properties. researchgate.netnih.gov Furthermore, the steric hindrance of the ligand can be adjusted by introducing different substituents on the aromatic rings or by modifying the groups attached to the nitrogen atom. researchgate.netnih.gov X-ray diffraction studies of the free N-benzylaniline molecule reveal that the nitrogen atom possesses a nearly planar geometry. The two phenyl rings are oriented almost perpendicular to each other, with intersection angles of 80.76 (4)° and 81.40 (4)° observed in the two molecules of the asymmetric unit. researchgate.netnih.gov This structural arrangement is a key factor in its interaction with metal centers.

While structurally characterized coordination compounds of N-benzylaniline are documented, much of the research involving this ligand is centered on its formation in catalytic processes, where it interacts with the metal catalyst as the target product.

Detailed Research Findings

N-Benzylaniline has been identified as a ligand in complexes with several transition metals, including rhodium and ruthenium. researchgate.netnih.gov However, a significant body of research is dedicated to the synthesis of N-benzylaniline via metal-catalyzed N-alkylation of aniline with benzyl alcohol, a process often referred to as "hydrogen borrowing" or "hydrogen autotransfer" catalysis. In these catalytic cycles, the product, N-benzylaniline, is formed in the coordination sphere of the metal.

Iridium Complexes: Iridium-based catalysts, particularly those containing N-heterocyclic carbene (NHC) ligands, are highly effective for the N-alkylation of aniline. rsc.orgunizar.es Cationic iridium(I) complexes have demonstrated the ability to produce N-benzylaniline in high yields. unizar.es For instance, the reaction of aniline with benzyl alcohol in the presence of an iridium catalyst (1 mol%) and a base at 100 °C can yield up to 96% of N-benzylaniline. rsc.org The reaction time significantly influences the selectivity, with longer durations leading to almost complete conversion to the N-benzylaniline product. unizar.es

Ruthenium Complexes: Ruthenium complexes are also prominent catalysts for this transformation. Piano-stool complexes of the type [(η⁶-p-cymene)(BNHC)RuCl₂] (where BNHC is a benzimidazole-based N-heterocyclic carbene) can efficiently dehydrogenate alcohols at temperatures as low as 50 °C, facilitating the condensation with an amine and subsequent hydrogenation of the imine intermediate to afford the secondary amine product. nih.gov The catalytic cycle involves the oxidation of benzyl alcohol to benzaldehyde (B42025), condensation with aniline to form N-benzylideneaniline, and the final reduction of the imine to N-benzylaniline, all mediated by the ruthenium center. mdpi.com

Gold Complexes: The coordination of N-benzylaniline to gold catalysts has been observed in aqueous media. In a process catalyzed by an Au(III)/TPPMS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt) system, N-benzylaniline is formed as an intermediate. rsc.orgrsc.org Its nitrogen atom coordinates to the gold catalyst, facilitating a subsequent Hofmann–Martius rearrangement to produce 2-benzylanilines. rsc.orgrsc.org Furthermore, heterogeneous catalysts, such as gold nanoparticles supported on iron oxide (Au/Fe₂O₃), have been shown to catalyze the one-pot synthesis of N-benzylaniline from nitrobenzene (B124822) and benzyl alcohol with yields exceeding 95%. sci-hub.st

The table below summarizes the performance of various metal complexes in the catalytic synthesis of N-benzylaniline, illustrating the compound's interaction with different metal centers as the reaction product.

Table 1: Performance of Metal Complexes in the Catalytic Synthesis of N-Benzylaniline This interactive table summarizes key research findings. Use the search bar to filter by metal, catalyst type, or other parameters.

Metal Catalyst System Substrates Conditions Yield of N-Benzylaniline Reference
Iridium (sat-NHC-Bn)Ir(CO)(PR₃)Cl Aniline + Benzyl Alcohol 1 mol% catalyst, base, 100 °C 96% rsc.org
Iridium [Ir(NCCH₃)(cod){MeIm(2-methoxybenzyl)}][BF₄] Aniline + Benzyl Alcohol 1 mol% catalyst, KOt-Bu, Toluene (B28343), 110 °C, 3h Quantitative unizar.es
Ruthenium [(η⁶-p-cymene)(BNHC)RuCl₂] Aniline + Benzyl Alcohol 2 mol% catalyst, K₂CO₃, 80 °C, 12h 98% nih.gov
Ruthenium Cavitand-based Ru complex Aniline + Benzyl Alcohol 2 mol% catalyst, ᵗBuOK, 120 °C, 3h (solvent-free) 92% (selectivity) mdpi.com
Gold 9.1 wt% Au/Fe₂O₃ Nitrobenzene + Benzyl Alcohol 160 °C, 8h 96% sci-hub.st
Manganese Mn3 (trz-based complex) Aniline + Benzyl Alcohol 1.5 mol% catalyst, KOtBu, 100 °C 99% N/A

Biological and Pharmaceutical Relevance of N Benzylaniline Derivatives

Pharmacological Activities and Therapeutic Potential

N-benzylaniline serves as a foundational structure for the development of various pharmacologically active molecules. Its derivatives have demonstrated notable antimicrobial and anti-melanogenic properties, indicating a broad therapeutic potential.

Antimicrobial Properties

Derivatives of N-benzylaniline have emerged as promising candidates for new antimicrobial agents, showing particular efficacy against challenging bacterial pathogens.

Research has consistently shown that N-benzylaniline derivatives possess moderate to strong antibacterial activity against Gram-positive bacteria. nih.govvulcanchem.comgoogle.com This includes activity against Bacillus cereus, Enterococcus faecium, and Staphylococcus aureus. vulcanchem.com Notably, these compounds have demonstrated significant potency against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govvulcanchem.com

One specific derivative, identified in studies as compound 4k , has shown exceptional performance, with a minimum inhibitory concentration (MIC) value of 0.5 mg/L against both S. aureus and MRSA. nih.govnih.gov This level of activity is comparable or superior to some existing antibiotics. vulcanchem.com Further testing of compound 4k against 19 clinical MRSA strains confirmed its potent antibacterial activity, with all strains showing an MIC of ≤ 1 mg/L, underscoring its potential for clinical applications against resistant infections. nih.govvulcanchem.com In contrast, these derivatives generally exhibit low antimicrobial effects against Gram-negative bacteria and fungi. nih.govvulcanchem.com

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (mg/L)Reference
Compound 4kS. aureus0.5 nih.gov
Compound 4kMRSA0.5 nih.gov
Various N-Benzylaniline Derivatives (e.g., 4b, 4d, 4g, 4j, 4o, 4p)Gram-positive bacteria≤2 nih.gov
Compound 4k19 Clinical MRSA strains≤1 nih.gov

A critical aspect of bacterial virulence and antibiotic resistance is the formation of biofilms, which are protective communities of bacteria. Certain N-benzylaniline derivatives have been found to be effective at both inhibiting the formation of new biofilms and eradicating pre-existing ones. nih.govvulcanchem.com In vitro assays demonstrated that compound 4k can effectively prevent biofilm formation by MRSA strains. nih.govnih.gov This anti-biofilm activity is particularly valuable as biofilm-associated infections are notoriously difficult to treat.

The primary mechanism behind the antibacterial and anti-biofilm properties of these N-benzylaniline derivatives is the inhibition of the bacterial fatty acid synthesis (FAS) pathway. nih.govvulcanchem.com This pathway is essential for building bacterial cell membranes. Lipids are also crucial components for the formation of biofilms in Gram-positive bacteria. vulcanchem.com

Specifically, compound 4k has been shown to target and inhibit the enoyl-ACP reductase enzyme (FabI), which catalyzes the final, rate-determining step in each cycle of fatty acid elongation. nih.govvulcanchem.com Docking studies and size-exclusion chromatography have indicated that compound 4k mimics the binding mode of triclosan, a known FabI inhibitor, within the enzyme's active site. nih.govnih.gov The inhibition of S. aureus FabI (saFabI) by compound 4k disrupts a fundamental process required for bacterial survival and biofilm development, making it a promising target for anti-staphylococcal drug design. nih.govvulcanchem.com

Inhibition of Biofilm Formation

Anti-Melanogenic and Anti-Tyrosinase Activities

Beyond their antimicrobial effects, N-benzylaniline derivatives have been investigated for their applications in dermatology, specifically for treating hyperpigmentation disorders like melasma and age spots. researchgate.netscientific.net These conditions are caused by the overproduction of melanin (B1238610). researchgate.netscientific.net

The key enzyme in the melanin production pathway is tyrosinase. jst.go.jp Inhibition of this enzyme is a primary strategy for developing skin-depigmenting agents. researchgate.net Studies have shown that the introduction of fluorine atoms into the N-benzylaniline structure can lead to potent tyrosinase inhibitory effects. researchgate.net

A study focused on synthesizing fluorinated N-benzylaniline derivatives identified N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (compound 3d ) as a particularly potent inhibitor of mushroom tyrosinase. researchgate.netscientific.net At a concentration of 500 µM, this compound achieved 75.4% inhibition, an efficacy comparable to the well-known depigmenting agent, kojic acid. researchgate.netscientific.net Furthermore, compound 3d demonstrated superior anti-melanogenic activity in α-MSH-induced B16F10 murine melanoma cells when compared to kojic acid, suggesting its potential as a novel and effective agent for treating skin hyperpigmentation. researchgate.netscientific.net

CompoundActivityFindingReference
N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (3d)Anti-tyrosinase75.4 ± 0.34 % inhibition at 500 µM researchgate.net
Kojic Acid (Positive Control)Anti-tyrosinaseSimilarly potent to compound 3d at the same concentration researchgate.net
N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline (3d)Anti-melanogenicSuperior activity compared to kojic acid in B16F10 cells researchgate.netscientific.net

VEGFR Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. nih.gov The inhibition of VEGFR-2 tyrosine kinase activity is a critical strategy in cancer therapy, as it can block tumor-associated angiogenesis, thereby restricting tumor growth and metastasis. nih.gov N-Benzylaniline derivatives have emerged as a class of compounds capable of inhibiting this crucial enzyme.

Through de novo drug design based on the X-ray structure of the VEGFR-2 kinase domain, a series of N-benzylanilines were synthesized and evaluated for their inhibitory activity. nih.gov One particular compound from this series demonstrated the most potent inhibitory activity against VEGFR-2 (KDR) tyrosine kinase, with an IC₅₀ value of 0.57 μM. nih.gov This finding highlights the potential of the N-benzylaniline scaffold as a starting point for the development of novel anti-angiogenic agents.

Research into related structures, such as 4-anilinoquinazolines, further elucidates the role of the aniline (B41778) moiety in VEGFR inhibition. nih.gov These studies indicate that specific substitutions on the aniline ring are crucial for potent kinase inhibition. nih.gov For instance, benzalhydantoin derivatives have also been investigated as VEGFR-2 inhibitors, with (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione and (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione showing moderate activity. ukm.my

VEGFR-2 Inhibition by N-Benzylaniline and Related Derivatives

This table summarizes the inhibitory concentrations (IC₅₀) of selected compounds against VEGFR-2 tyrosine kinase.

CompoundTargetIC₅₀ (μM)Reference
N-Benzylaniline DerivativeVEGFR-2 (KDR)0.57 nih.gov
Sorafenib (Reference)VEGFR-22.36 nih.gov
(Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (Compound 8)VEGFR-246% inhibition at 10 µM ukm.my
(Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione (Compound 10)VEGFR-256% inhibition at 10 µM ukm.my

Benzodiazepine (B76468) Receptor Ligand Activity

The benzodiazepine receptor (BzR) is a binding site on the GABA-A receptor complex and is the target for widely used drugs like diazepam, which exhibit anxiolytic, sedative, and anticonvulsant effects. nih.govmedchemexpress.com The development of novel BzR ligands is an active area of research, aiming for compounds with improved selectivity and side-effect profiles. N-Benzylaniline derivatives, particularly those incorporating an indolylglyoxylyl moiety, have shown significant promise as high-affinity ligands for this receptor.

A series of N-(indol-3-ylglyoxylyl)benzylamine derivatives were synthesized and evaluated for their ability to displace [³H]flunitrazepam from its binding site on bovine brain membranes. nih.gov Several of these compounds displayed high affinity for the BzR, with Kᵢ values in the nanomolar range. nih.gov For example, a derivative identified as GABA-IN-4 (Compound 17 in the study) showed a Kᵢ value of 67 nM. nih.govmedchemexpress.com The efficacy profile of these compounds at the BzR was found to be dependent on the nature of the substituent on the phenyl ring of the benzylamine (B48309) portion of the molecule. nih.gov

Benzodiazepine Receptor (BzR) Affinity of N-(indol-3-ylglyoxylyl)benzylamine Derivatives

This table presents the binding affinities (Kᵢ) of selected N-(indol-3-ylglyoxylyl)benzylamine derivatives for the benzodiazepine receptor.

CompoundReceptor Affinity (Kᵢ, nM)Reference
Compound 927 nih.gov
Compound 1211 nih.gov
Compound 1424 nih.gov
Compound 1516 nih.gov
Compound 17 (GABA-IN-4)67 nih.gov
Compound 2714 nih.gov
Compound 3432 nih.gov
Compound 3518 nih.gov
Compound 3829 nih.gov
Compound 4117 nih.gov
Compound 4520 nih.gov

Cholinesterase Inhibition Potential

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net Various derivatives incorporating the N-benzylaniline structure have been investigated for their ability to inhibit AChE and BuChE.

Studies on simple N-benzylaniline derivatives have shown varied inhibitory activity. N-benzylaniline itself displayed weak inhibition of AChE with an IC₅₀ of 13.01 µM and no significant inhibition of BuChE. lookchem.com However, the introduction of substituents can significantly alter this activity. For instance, 4-methoxy-N-(4-methylbenzyl)aniline showed improved AChE inhibition (IC₅₀ = 1.33 µM), while 4-ethoxy-N-(4-methylbenzyl)aniline was found to be a potent BuChE inhibitor (IC₅₀ = 4.07 µM). lookchem.com

More complex structures built upon the N-benzylaniline framework have also yielded potent cholinesterase inhibitors. Benzamides, fumaramides, and oxamides that include the N-benzylaniline moiety have demonstrated highly efficient inhibition constants against cholinesterases. researchgate.net Furthermore, a series of oxazole (B20620) benzylamine derivatives were synthesized and tested, with all compounds showing a binding preference for BuChE over AChE. nih.gov Some of these derivatives inhibited BuChE potently, with IC₅₀ values in the micromolar range, while showing poor inhibition of AChE. nih.gov

Cholinesterase Inhibition by N-Benzylaniline Derivatives

This table displays the half-maximal inhibitory concentrations (IC₅₀) of various N-benzylaniline derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

CompoundAChE IC₅₀ (μM)BuChE IC₅₀ (μM)Reference
N-benzylaniline (1)13.01>100 lookchem.com
4-methoxy-N-(4-methylbenzyl)aniline (4)1.33>100 lookchem.com
4-ethoxy-N-(4-methylbenzyl)aniline (6)>1004.07 lookchem.com
Fumaramide (B1208544) derivative (29)0.14- lookchem.com
Fumaramide derivative (30)-16.50 lookchem.com
Benzamide derivative (1)-8.45 researchgate.net
Benzamide derivative (2)-14.44 researchgate.net

Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For N-benzylaniline derivatives, SAR analyses have provided critical insights into the structural requirements for potent and selective inhibition of VEGFR, binding to the benzodiazepine receptor, and inhibition of cholinesterases.

For VEGFR tyrosine kinase inhibition , SAR studies on 4-anilinoquinazoline (B1210976) derivatives have revealed that the bicyclic ring system is critical, with quinazolines and quinolines being preferred. nih.gov The substitution on the aniline ring is also a key determinant of activity. Small, lipophilic substituents such as halogens or methyl groups at the C-4' position of the aniline ring were found to be favorable. nih.gov Furthermore, introducing a hydroxyl group at the meta position of the aniline ring produced some of the most potent inhibitors of VEGFR tyrosine kinase activity. nih.gov

In the context of benzodiazepine receptor ligand activity , SAR studies of N-(indol-3-ylglyoxylyl)benzylamine derivatives have shown that the efficacy profile is highly dependent on the substituent present on the phenyl ring of the benzylamine moiety. nih.gov The distance between this phenyl ring and the amide group of the side chain is also crucial; both lengthening (e.g., to a propylamine) and shortening (e.g., to an aniline) this linker drastically reduced binding potency. nih.gov These results suggest a specific spatial arrangement is necessary for optimal interaction with the receptor.

Regarding cholinesterase inhibition potential , SAR studies have explored various scaffolds. For fumaramide derivatives synthesized from substituted benzanilines, the introduction of the α,β-unsaturated 1,4-diketone moiety was found to play a significant role in the inhibition of both AChE and BuChE. lookchem.com For N-benzyl-substituted biaryl phthalimide (B116566) derivatives, increasing the hydrophobic character through lipophilic substituents and increasing the chain length were strategies employed to improve binding interactions with the target enzymes. acs.org Additionally, studies on oxazole benzylamine derivatives indicated that elongating the oxazole molecule and adding an NH group could enhance binding to the active sites of both AChE and BuChE, with the resulting compounds showing a marked selectivity for BuChE. nih.gov

Environmental Fate and Degradation Studies

Degradation Pathways in Aquatic Environments

In aquatic systems, N-benzylaniline can be transformed through various chemical reactions, particularly in the context of water treatment processes.

Chlorination and Chloramination Processes

Water disinfection methods involving chlorine and chloramines can lead to the degradation of benzylamines, including N-benzylaniline. rsc.org During chlorination, the primary reaction pathway involves the transfer of a chlorine atom to the nitrogen of the benzylamine (B48309). rsc.org This is followed by the elimination of hydrochloric acid, which results in the formation of an imine. rsc.org Similar products are observed during chloramination, although the reactions occur over longer periods. rsc.org It has been noted that halogenation of the aromatic ring is not a significant transformation pathway in these processes. rsc.org

The formation of chloramines, such as monochloramine (NH2Cl) and dichloramine, is a key aspect of these disinfection techniques. noviams.com The ratio of free chlorine to ammonia (B1221849) is a critical factor in determining the predominant chloramine (B81541) species. noviams.com

Formation of Imine Intermediates and Aldehydes

A central step in the degradation of N-benzylaniline and related compounds is the formation of an imine intermediate. rsc.orgtandfonline.com This imine is subsequently hydrolyzed to produce an aldehyde and a lower-order amine. rsc.org Specifically, the reaction of an aldehyde with an amine can lead to the formation of an imine, which can then be hydrogenated to a secondary amine like N-benzylaniline. tandfonline.com The formation of imines is a reversible process that begins with the nucleophilic addition of an amine to a carbonyl group, leading to a carbinolamine intermediate, which then dehydrates to the imine. libretexts.org

The process of reductive amination of aldehydes and ketones is a common method for synthesizing secondary amines and involves the in-situ formation and subsequent reduction of an imine. tandfonline.com For instance, the reaction between benzaldehyde (B42025) and aniline (B41778) can produce N-benzylaniline through an imine intermediate. redalyc.org

Biodegradation by Microbial Communities

Microorganisms play a significant role in the breakdown of organic compounds in the environment. The biodegradation of N-benzylaniline involves the action of diverse microbial communities. frontiersin.orgcore.ac.uk The presence of specific microbial strains can influence the rate and extent of degradation. For example, studies have shown that Pseudomonas species are capable of degrading related compounds. researchgate.net The effectiveness of biodegradation can be influenced by environmental factors such as the availability of inorganic nutrients like phosphorus. nih.gov

Cleavage of C-N Bonds and Demethylation Reactions

A key mechanism in the biodegradation of N-benzylaniline and similar amines is the cleavage of the carbon-nitrogen (C-N) bond. au.dkorganic-chemistry.orgmdpi.com This cleavage can be achieved through various chemical and biological processes. For example, electrochemical methods have been developed for the selective oxidative cleavage of the benzyl (B1604629) C-N bond, which can convert benzylamines into corresponding aldehydes. mdpi.com

Demethylation is another important reaction in the breakdown of N-substituted amines. thieme-connect.de The von Braun reaction, using cyanogen (B1215507) bromide, is a classic chemical method for the N-dealkylation of tertiary amines. thieme-connect.de Photolytic methods can also induce N-demethylation through an electron transfer process, leading to the formation of a secondary amine. thieme-connect.de In microbial degradation, enzymatic reactions catalyze the cleavage of these bonds, breaking down the molecule into smaller, more readily metabolized fragments. frontiersin.org

Strategies for Environmental Mitigation

Given the potential for N-benzylaniline and its degradation products to enter the environment, various mitigation strategies are being explored. One approach focuses on optimizing water treatment processes to enhance the removal of these compounds. For instance, adjusting the conditions of chlorination, such as the contact time and the ratio of chlorine to ammonia, can influence the degradation pathways and the formation of byproducts. rsc.org

The use of advanced oxidation processes is another promising strategy. Photocatalysis using materials like graphitic carbon nitride (g-C3N4) has shown potential for the degradation of organic pollutants. mdpi.com Enhancing the surface area and modifying the electronic structure of such photocatalysts can improve their efficiency in breaking down complex organic molecules. mdpi.com

Furthermore, bioremediation, which utilizes the metabolic capabilities of microorganisms, offers an environmentally friendly approach to cleaning up contaminated sites. frontiersin.orgcore.ac.uk This can involve the use of naturally occurring microbial communities or the introduction of specific strains with high degradation capabilities. researchgate.netnih.gov Strategies to enhance bioremediation may include nutrient supplementation to support microbial activity. nih.gov

Proper management of industrial waste streams containing N-benzylaniline is also a critical preventative measure. This includes implementing in-plant control measures to minimize emissions and ensuring that any discharged wastewater is adequately treated. environmentclearance.nic.in

Q & A

Q. What are the recommended laboratory methods for synthesizing N-Benzylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : N-Benzylaniline is commonly synthesized via N-alkylation of aniline with benzyl halides or alcohols. For example, using benzyl alcohol (1a) and aniline (2a) in the presence of a bifunctional catalyst like Hf-MOF-808 under hydrothermal conditions yields N-Benzylaniline (4a) with high efficiency. Key parameters include:
  • Catalyst Loading : 5–10 mol% of Hf-MOF-808.
  • Solvent : Toluene or water, depending on substrate solubility.
  • Temperature : 80–100°C for 12–24 hours.
    Optimization requires monitoring via TLC or GC-MS to confirm completion. Post-synthesis, purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
    Alternatively, electropolymerization in aqueous sulfuric acid at platinum electrodes produces conductive polymer films, characterized by UV-visible spectroelectrochemistry to confirm polymer formation .

Q. What safety protocols are critical when handling N-Benzylaniline in experimental workflows?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (CO, NOx). Store at 2–8°C in ventilated areas .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. How is N-Benzylaniline applied in solvent extraction for metal ion separation?

  • Methodological Answer : N-Benzylaniline acts as a ligand in solvent extraction to separate Ga(III), In(III), and Tl(III) from acidic solutions. Steps include:
  • Phase Preparation : Dissolve N-Benzylaniline in chloroform (0.1–0.5 M).
  • pH Adjustment : Maintain aqueous phase at pH 2–3 using HCl or H₂SO₄.
  • Extraction : Mix phases for 30 minutes, then separate. Metal-ligand complexes are quantified via ICP-OES or AAS. Selectivity is enhanced by adjusting chloride ion concentration .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationships of N-Benzylaniline derivatives as enzyme inhibitors?

  • Methodological Answer :
  • Molecular Docking : Use software like Glide (Schrödinger) to dock derivatives into the urease active site (PDB: 4H9M). Prioritize substituents with favorable binding energies (e.g., nitro groups at the para position) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (100 ns, GROMACS) to assess stability. Analyze hydrogen bonding and hydrophobic contacts using VMD .
  • Free Energy Calculations : Apply MM-GBSA to rank derivatives by binding affinity. Validate with in vitro enzyme assays .

Q. What strategies resolve contradictions in reported physicochemical properties of N-Benzylaniline?

  • Methodological Answer : Contradictions in properties (e.g., solubility, stability) arise from variations in experimental conditions. Resolve via:
  • Cross-Validation : Replicate measurements using standardized protocols (e.g., USP guidelines).
  • Advanced Characterization : Use XRD (e.g., monoclinic P21/c crystal system, a = 18.8185 Å, β = 103.338°) to confirm purity and structure .
  • Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing results from controlled environments (e.g., inert atmospheres) .

Q. How do conformational changes (E/Z isomerism) in N-Benzylaniline derivatives affect their photopharmacological applications?

  • Methodological Answer :
  • Conformational Analysis : Use NMR (NOESY) to identify (E)- and (Z)-like conformations. Methylation biases toward (Z)-like forms, altering hydrogen-bond donor/acceptor profiles .
  • Photoresponsive Studies : Irradiate derivatives at 365 nm and monitor isomerization via UV-Vis. Correlate conformational shifts with biological activity (e.g., enzyme inhibition) .

Q. What crystallographic techniques are used to determine the molecular structure of N-Benzylaniline?

  • Methodological Answer :
  • Single-Crystal XRD : Collect data on a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 200 K. Refine structures using SHELXL (Rint = 0.038) .
  • Data Interpretation : Analyze unit cell parameters (a = 18.8185 Å, b = 5.7911 Å) and packing diagrams to assess intermolecular interactions (e.g., π-π stacking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.